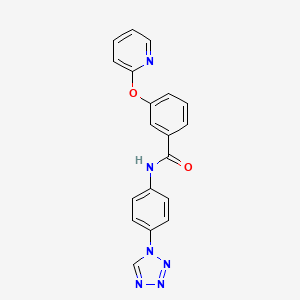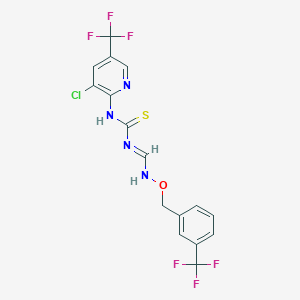
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(1H-tetrazol-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide" is a heterocyclic compound that appears to be of interest due to its potential biological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, characterization, and biological evaluation, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related heterocyclic benzamide compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, indicating a method that could potentially be adapted for the synthesis of "this compound" . Additionally, the synthesis of complex benzamide derivatives, such as those reported in the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, involves reductions and condensation reactions .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as NMR, FT-IR, and Mass spectroscopy, as well as X-ray crystallography . These techniques provide detailed information about the molecular geometry, electronic structure, and potential interaction sites for biological activity. Theoretical methods like density functional theory (DFT) are also employed to predict and rationalize the molecular properties .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of reactive groups such as tetrazolyl or pyridyl can influence the compound's reactivity towards nucleophiles or electrophiles. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide involves a methylation step, which could be relevant for the modification of "this compound" .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Compounds with similar structures have been found to exhibit luminescence and aggregation-enhanced emission, which could suggest similar properties for the compound . Additionally, the presence of substituents like tetrazolyl and pyridyl groups can affect the acidity, basicity, and overall polarity of the molecule, which in turn influences its biological activity .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, particularly those incorporating pyridine, pyrimidine, and tetrazole rings, play a crucial role in the development of new pharmaceuticals. These compounds are pivotal in the synthesis of drugs due to their diverse biological activities, which include antitumor, anti-inflammatory, antiviral, and antibacterial effects. Their structural versatility allows for targeted modifications to enhance drug specificity and reduce systemic side effects (Zhu & Jiang, 2018).
Optical Sensors and Environmental Monitoring
Pyrimidine derivatives, due to their ability to form both coordination and hydrogen bonds, are excellent candidates for use as optical sensors. These materials have significant applications in environmental monitoring, where they can detect various chemical species with high specificity and sensitivity (Jindal & Kaur, 2021).
Advances in Organic Synthesis and Catalysis
The chemistry of heterocyclic N-oxide derivatives, which are synthesized from pyridine and indazole among others, demonstrates significant functionalities in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in the formation of metal complexes, catalysts design, asymmetric synthesis, and as precursors in the development of drugs with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Nutritional and Pharmacological Effects
The structural modification of heterocyclic compounds has led to the discovery of molecules with significant nutritional and pharmacological effects. Specifically, compounds containing phenolic hydroxyl groups or aryl groups at specific positions exhibit strong bioactivities, including antioxidant, anti-HIV, and antitumor activities. Such modifications guide the rational design of new leads for therapeutic applications (Zhu & Jiang, 2018).
Environmental Fate and Behavior of Heterocyclic Compounds
The environmental fate and behavior of heterocyclic compounds, including their degradation, persistence, and potential toxicological effects, are of significant interest. These studies are crucial for understanding the ecological impact of chemical pollutants and for developing strategies to mitigate their presence in the environment (Haman et al., 2015).
Eigenschaften
IUPAC Name |
3-pyridin-2-yloxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2/c26-19(22-15-7-9-16(10-8-15)25-13-21-23-24-25)14-4-3-5-17(12-14)27-18-6-1-2-11-20-18/h1-13H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKLBIPXHLTGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)


![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522146.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2522147.png)
![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2522148.png)
![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2522149.png)
![1-(tert-Butoxycarbonyl)-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2522150.png)

![3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522156.png)
![3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2522157.png)

![N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2522159.png)